5-Bromo-6-(cyclopropylmethoxy)nicotinic acid chemical properties
5-Bromo-6-(cyclopropylmethoxy)nicotinic acid chemical properties
An In-depth Technical Guide to 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and potential applications of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. As a substituted nicotinic acid derivative, this compound belongs to a class of molecules with significant therapeutic relevance, from managing dyslipidemia to exhibiting anti-inflammatory and antiproliferative activities.[1][2][3] This document provides an in-depth analysis of its chemical identity, synthesis, characterization, and safe handling, grounded in established scientific principles and available data.
Core Chemical Identity
5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a heterocyclic building block featuring a pyridine ring substituted with a bromine atom, a carboxylic acid group, and a cyclopropylmethoxy ether group. These functional groups provide multiple points for synthetic modification, making it a valuable intermediate in the design of novel therapeutic agents.
Table 1: Key Identifiers and Physical Properties
| Identifier | Value | Source(s) |
| CAS Number | 912454-38-7 | [4][5] |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [4][5][6] |
| Molecular Weight | 272.10 g/mol | [4][5][6] |
| Appearance | White powder | [7] |
| Purity (Typical) | >98-99% | [7] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br7 [label="Br"]; C8 [label="C", pos="2.5,0.5!"]; O9 [label="O"]; O10 [label="OH"]; O11 [label="O"]; C12 [label="CH₂"]; C13 [label="CH"]; C14 [label="CH₂"]; C15 [label="CH₂"];
// Position nodes for the pyridine ring N1 [pos="0,0!"]; C2 [pos="1.2,-0.7!"]; C3 [pos="1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="-1.2,-2.1!"]; C6 [pos="-1.2,-0.7!"];
// Connect the pyridine ring C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5]; N1 -- C2 [len=1.5];
// Add substituents C5 -- Br7 [label="", len=1.5, pos="-2.4,-2.8!"]; C3 -- C8 [label="", len=1.5, pos="2.4,-2.8!"]; C8 -- O9 [label="=", len=1.0]; C8 -- O10 [label="", len=1.0]; C6 -- O11 [label="", len=1.5, pos="-2.4,0!"]; O11 -- C12 [label="", len=1.5]; C12 -- C13 [label="", len=1.5]; C13 -- C14 [label="", len=1.5]; C13 -- C15 [label="", len=1.5]; C14 -- C15 [label="", len=1.5]; }
Caption: 2D Structure of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.
Physicochemical Characteristics
While extensive experimental data for this specific molecule is not publicly available, its physicochemical properties can be estimated through computational models and comparison with analogous structures. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Table 2: Computed Physicochemical Properties (for analogous structures)
| Property | Value (for 5-Bromo-6-cyclobutoxynicotinic acid) | Source |
| XLogP3 | 2.3 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Rotatable Bond Count | 3 | [8] |
| Topological Polar Surface Area | 59.4 Ų | [8] |
Note: These values are for a structurally similar compound and should be used as an estimation. XLogP3 indicates moderate lipophilicity, suggesting potential for membrane permeability.
Synthesis and Characterization Protocols
The synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is achievable through established organic chemistry methodologies. Understanding the synthetic route is crucial for ensuring purity and for potential scale-up operations.
Synthesis Pathway
A reported synthesis involves the etherification of a brominated hydroxynicotinic acid precursor with cyclopropylmethanol. A high-yield method has been described in the Journal of Medicinal Chemistry.[5]
Caption: High-yield microwave-assisted synthesis workflow.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a documented procedure and represents a robust method for laboratory-scale synthesis.[5]
Materials:
-
5-Bromo-6-hydroxynicotinic acid (1 equivalent)
-
Cyclopropyl carbinol (Cyclopropylmethanol)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microwave synthesis vials
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
To a microwave synthesis vial, add 5-bromo-6-hydroxynicotinic acid.
-
Add anhydrous DMSO to dissolve or suspend the starting material.
-
Add potassium hydroxide, followed by cyclopropyl carbinol.
-
Seal the vial under an inert atmosphere.
-
Place the vial in a microwave reactor and irradiate at 100°C for approximately 8 minutes (0.133 hours).
-
After cooling, quench the reaction mixture with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product as necessary, typically via recrystallization or column chromatography.
Self-Validation: The success of the synthesis is validated by characterization of the final product. The expected molecular weight should be confirmed by mass spectrometry, and the structural integrity verified by NMR spectroscopy.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the ether linkage (-O-CH₂-), and the methine and methylene protons of the cyclopropyl group. The aromatic protons will appear in the downfield region (typically 7.5-9.0 ppm), while the aliphatic protons will be upfield.
-
¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon environments, including the carbonyl carbon of the carboxylic acid (downfield, ~165-175 ppm) and the carbons of the pyridine ring and cyclopropyl group.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (272.10). A key diagnostic feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.
3. Infrared (IR) Spectroscopy:
-
The IR spectrum will display characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O ether stretches (~1000-1300 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are well-established pharmacological agents, primarily known for their ability to modulate lipid profiles.[2][9] They have been shown to increase high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol and triglycerides, which is beneficial in preventing atherosclerosis and cardiovascular events.[2][10]
The structural framework of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid makes it a compelling candidate for several research avenues:
-
Scaffold for Novel Therapeutics: As a functionalized building block, it can be used in the synthesis of more complex molecules targeting a range of diseases. The bromine atom is particularly useful as it allows for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Anti-Inflammatory Agents: Recent studies have demonstrated that novel series derived from the nicotinic acid scaffold possess significant anti-inflammatory activity.[3]
-
Antiproliferative Research: Nicotinic acid hydrazone derivatives have been synthesized and shown to have antiproliferative activity against leukemia cell lines, suggesting potential applications in oncology research.[1]
-
Metabolic Disease Research: Given the parent compound's role in lipid metabolism, this derivative is a valuable tool for investigating new pathways and developing novel treatments for dyslipidemia and related metabolic disorders.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is not widely available, hazard information can be inferred from structurally related compounds such as 5-Bromonicotinic acid and 5-Bromo-6-chloronicotinic acid.[11][12][13]
Potential Hazards:
Laboratory Handling Protocol
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.
Handling Procedures:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.
-
Minimize dust generation when weighing or transferring the material.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[7] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is accessible through modern techniques, and its structural features offer versatile handles for creating diverse molecular libraries. Drawing on the rich pharmacology of the nicotinic acid class, this compound represents a valuable starting point for developing novel agents for metabolic, inflammatory, and proliferative diseases. Adherence to rigorous characterization and safe handling protocols is paramount for any research involving this compound.
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